1-(2-Bromoethyl)-2,4-dibromobenzene
Description
Significance of Brominated Organic Molecules in Advanced Synthetic Chemistry
Brominated organic molecules, or organobromides, are pivotal in the field of advanced synthetic chemistry. researchgate.netcambridgescholars.com The carbon-bromine (C-Br) bond possesses an intermediate reactivity compared to other carbon-halogen bonds, making it stable enough for isolation and purification, yet reactive enough for subsequent chemical transformations. youtube.com This characteristic renders brominated compounds highly versatile intermediates.
The significance of these molecules is underscored by their widespread use in:
Cross-Coupling Reactions: Aryl bromides are crucial precursors for powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and functional materials. researchgate.net
Grignard Reagents: Organobromides readily form Grignard reagents, which are potent nucleophiles used to create new carbon-carbon bonds. researchgate.net
Nucleophilic Aromatic Substitution: The bromine atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups onto the aromatic ring. researchgate.netyoutube.com
Synthesis of Bioactive Molecules: Many naturally occurring and synthetic bioactive compounds contain bromine. Brominated heterocycles, for instance, exhibit a range of biological activities and are key components in medicinal chemistry. researchgate.netcambridgescholars.com
The process of introducing bromine into organic molecules, known as bromination, is a fundamental transformation in organic synthesis. nih.govyoutube.com While molecular bromine (Br₂) is a classic reagent, concerns over its hazardous nature have spurred the development of alternative and more selective brominating agents. cambridgescholars.comnih.gov
Positioning 1-(2-Bromoethyl)-2,4-dibromobenzene within Contemporary Chemical Research Paradigms
This compound, with its multiple bromine atoms at distinct positions, is a strategically important molecule in modern chemical research. Its structure features two bromine atoms on the aromatic ring and one on the ethyl side chain, offering multiple sites for selective chemical modification. This multi-functional nature allows it to serve as a versatile building block for the synthesis of more complex and high-value molecules.
The presence of the 2,4-dibromo substitution pattern on the benzene (B151609) ring, combined with the bromoethyl group, makes it a precursor for a variety of intricate structures. Researchers can exploit the differential reactivity of the aryl and alkyl C-Br bonds to perform sequential reactions, building molecular complexity in a controlled manner. For example, the aryl bromides can participate in cross-coupling reactions, while the bromoethyl group can undergo nucleophilic substitution. This positions this compound as a key intermediate in the synthesis of novel organic materials, pharmaceutical scaffolds, and other specialty chemicals.
The analysis of this compound can be performed using techniques like reverse-phase high-performance liquid chromatography (HPLC). sielc.com This method allows for its separation and purification, which is crucial for its use in subsequent synthetic steps. sielc.com
Properties of this compound
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 2,4-Dibromo-1-(2-bromoethyl)benzene |
| CAS Number | 59216-17-0 |
| Molecular Formula | C₈H₇Br₃ |
| Molecular Weight | 342.85 g/mol |
This data is compiled from multiple sources. ncats.iochemicalbook.com
Precursor-Based Synthesis Strategies
The efficient construction of this compound relies heavily on the strategic selection and manipulation of precursor molecules. These strategies involve the derivatization of substituted benzene scaffolds and the precise control of regioselective bromination reactions.
Derivatization from Substituted Benzene Scaffolds
A robust and versatile approach to the synthesis of this compound involves the derivatization of a pre-functionalized benzene ring. A common strategy employs 2,4-dibromophenylethanol as a key intermediate. This pathway allows for the introduction of the bromoethyl side chain to a benzene ring that already possesses the desired 2,4-dibromo substitution pattern.
The synthesis of the 2,4-dibromophenylethanol precursor can be achieved through a multi-step process commencing with a Friedel-Crafts acylation of 1,3-dibromobenzene (B47543). The reaction of 1,3-dibromobenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, yields 2',4'-dibromoacetophenone. Subsequent reduction of the ketone functionality in 2',4'-dibromoacetophenone, for instance using sodium borohydride, affords the desired 2,4-dibromophenylethanol.
Once 2,4-dibromophenylethanol is obtained, the hydroxyl group can be converted to a bromide. A well-established method for this transformation is treatment with phosphorus tribromide or a mixture of hydrobromic acid and a dehydrating agent. This step proceeds via a nucleophilic substitution mechanism to yield the target molecule, this compound.
| Starting Material | Reagents and Conditions | Intermediate | Final Product |
|---|---|---|---|
| 1,3-Dibromobenzene | 1. Acetyl chloride, AlCl3 (Friedel-Crafts Acylation) 2. NaBH4 (Reduction) | 2,4-Dibromophenylethanol | This compound |
| 2,4-Dibromophenylethanol | PBr3 or HBr/H2SO4 (Bromination) | - |
Strategies Involving Regioselective Bromination
An alternative synthetic route involves the introduction of the bromine atoms onto the aromatic ring after the establishment of the ethyl side chain. This approach hinges on the principles of electrophilic aromatic substitution and the directing effects of the substituents on the benzene ring. libretexts.orgorganicchemistrytutor.com
The starting material for this strategy can be (2-bromoethyl)benzene (B7723623). The bromoethyl group is considered a weakly deactivating group due to the inductive effect of the bromine atom. However, the alkyl portion of the substituent is ortho-, para-directing. The two bromine atoms already on the ring in a potential precursor like dibromobenzene are deactivating but also ortho-, para-directing. doubtnut.com Therefore, careful selection of brominating agents and reaction conditions is crucial to achieve the desired 2,4-dibromo substitution pattern.
The bromination of (2-bromoethyl)benzene with elemental bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide, will lead to a mixture of isomers. The ethyl group will direct incoming electrophiles to the ortho and para positions. To achieve the specific 2,4-dibromo substitution, a multi-step process is often necessary, potentially involving blocking groups to control the regioselectivity. units.it
A more controlled approach would be to start with a precursor that already contains one of the bromine atoms in the desired position. For example, the bromination of 1-bromo-3-ethylbenzene (B123539) would be expected to yield a significant amount of 1-(ethyl)-2,4-dibromobenzene due to the ortho-, para-directing effects of both the bromine and ethyl groups. Subsequent conversion of the ethyl group to a bromoethyl group, for instance through radical bromination at the benzylic position followed by rearrangement or through other functional group manipulations, can then lead to the target compound.
| Substituent | Activating/Deactivating | Directing Effect |
|---|---|---|
| -Br (Halogen) | Deactivating | Ortho, Para |
| -CH2CH2Br (Alkyl Halide) | Weakly Deactivating | Ortho, Para |
Dehydrohalogenation Reactions for Unsaturated Product Formation
The this compound synthesized through the aforementioned methods serves as a valuable precursor for the formation of 2,4-dibromostyrene (B1618189), a monomer used in the production of flame-retardant polymers. This transformation is achieved through a dehydrohalogenation reaction, which involves the elimination of a hydrogen bromide molecule. Several methodologies can be employed for this purpose, each with its own set of advantages and specific reaction conditions.
Aqueous Alcoholic Alkali-Mediated Dehydrobromination
A classic and widely used method for the dehydrohalogenation of alkyl halides is the treatment with a strong base in an alcoholic solvent. beilstein-journals.org For the conversion of this compound to 2,4-dibromostyrene, a solution of potassium hydroxide (B78521) in ethanol (B145695) is typically employed. The reaction is generally carried out at elevated temperatures to facilitate the elimination process.
The mechanism involves the abstraction of a proton from the carbon atom beta to the bromine on the ethyl side chain by the hydroxide or ethoxide ion, which acts as a base. This is followed by the concerted or stepwise elimination of the bromide ion, leading to the formation of a double bond and yielding the desired styrene (B11656) derivative. The use of an alcoholic solvent is crucial, as in a purely aqueous solution, nucleophilic substitution to form the corresponding alcohol could become a competing reaction. nih.gov
Pyrolysis-Induced Dehydrobromination Processes
Pyrolysis, or thermal decomposition in the absence of oxygen, offers a solvent-free alternative for dehydrohalogenation. This method involves heating the substrate to a high temperature, causing the elimination of hydrogen bromide. On an industrial scale, thermally-induced dehydrohalogenations are often preferred to avoid the disposal of alkali halide salts.
The pyrolysis of this compound would proceed through a mechanism involving the formation of radical intermediates. The high temperatures provide the energy required to break the carbon-hydrogen and carbon-bromine bonds, leading to the formation of 2,4-dibromostyrene and hydrogen bromide gas. The efficiency of this process can be influenced by factors such as temperature, pressure, and the presence of radical initiators or inhibitors.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromo-1-(2-bromoethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br3/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKLFOFTXZZNNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)CCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90207965 | |
| Record name | 1-(2-Bromoethyl)-2,4-dibromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90207965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59216-17-0 | |
| Record name | 2,4-Dibromo-1-(2-bromoethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59216-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Bromoethyl)-2,4-dibromobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059216170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Bromoethyl)-2,4-dibromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90207965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-bromoethyl)-2,4-dibromobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.037 | |
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Reactivity and Mechanistic Investigations of 1 2 Bromoethyl 2,4 Dibromobenzene
Nucleophilic Substitution Reactions at the Bromoethyl Moiety
The primary alkyl halide of the bromoethyl group is the principal site for nucleophilic substitution reactions. bloomtechz.combloomtechz.com The carbon atom bonded to the bromine is electrophilic due to the electron-withdrawing nature of the halogen, making it susceptible to attack by nucleophiles. bloomtechz.com These reactions typically proceed via an SN2 (bimolecular nucleophilic substitution) mechanism, where the nucleophile attacks the carbon atom in a single, concerted step, displacing the bromide leaving group. bloomtechz.com
1-(2-Bromoethyl)-2,4-dibromobenzene readily reacts with nitrogen-based nucleophiles, such as primary and secondary amines, to form the corresponding substituted amine products. This reaction is a fundamental method for creating carbon-nitrogen bonds. The reaction of (2-Bromoethyl)benzene (B7723623) with amines, for instance, is known to produce secondary and tertiary amines, which are important structural components in many biologically active compounds. bloomtechz.com The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the bromoethyl group, leading to the displacement of the bromide ion and the formation of a new C-N bond.
Table 1: Representative Nucleophilic Substitution Reactions with Amines
| Nucleophile | Product Structure | Product Name |
|---|---|---|
| Ammonia (NH₃) | 2-(2,4-Dibromophenyl)ethanamine |
Note: The table illustrates expected products based on established reactivity patterns of similar alkyl halides.
Sulfur-based nucleophiles, such as thiols and their conjugate bases (thiolates), are particularly effective in substitution reactions with alkyl halides. bloomtechz.comlibretexts.org Sulfur compounds are generally more nucleophilic than their oxygen counterparts. libretexts.org Thiolate anions are excellent nucleophiles and readily displace the bromide from the bromoethyl group of this compound to form thioethers (sulfides). bloomtechz.com This high reactivity is attributed to the larger size and greater polarizability of the sulfur atom.
The reaction of thiols can be carried out under basic conditions, which deprotonate the thiol to form the more nucleophilic thiolate anion. This anion then participates in a classic SN2 reaction.
Table 2: Representative Nucleophilic Substitution Reactions with Thiols
| Nucleophile | Product Structure | Product Name |
|---|---|---|
| Ethanethiol (CH₃CH₂SH) | 1-(2-(Ethylthio)ethyl)-2,4-dibromobenzene |
Note: The table illustrates expected products based on established reactivity patterns.
Electrophilic Reactivity and Aromatic Substitution Pathways
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. khanacademy.org The benzene (B151609) ring in this compound is substituted with three groups: two bromine atoms and a bromoethyl group. These substituents influence both the rate of reaction and the position of the incoming electrophile. msu.edu
Both halogens and alkyl groups are classified as ortho-, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. libretexts.org However, they have opposing effects on the ring's reactivity.
Bromine Atoms : Halogens are deactivating groups due to their strong inductive electron-withdrawing effect, which makes the ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene. msu.edulibretexts.org
Given the positions of the existing substituents (at C1, C2, and C4), the potential sites for electrophilic attack are C3, C5, and C6. The directing effects of the substituents would guide an incoming electrophile, with the C5 and C6 positions being the most likely targets.
While the aromatic ring is the primary site for electrophilic attack in EAS reactions, the bromoethyl group itself does not typically act as an electrophile to attack its own ring under standard EAS conditions. Its primary role is as a directing group that influences the substitution pattern on the aromatic core.
The mechanism for electrophilic aromatic substitution proceeds in two steps. khanacademy.orglibretexts.orglibretexts.org First, the electrophile attacks the π-electron system of the benzene ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. khanacademy.orglibretexts.org This step is typically the slow, rate-determining step of the reaction. msu.edu The positive charge in the arenium ion is delocalized across the ortho and para positions relative to where the electrophile attacked. nih.gov In the second, fast step, a proton is removed from the carbon atom bearing the new electrophile, which restores the aromaticity of the ring and yields the final substituted product. msu.edulibretexts.orglibretexts.org
Cyclization and Condensation Reactions Involving Brominated Aromatic Precursors
The structure of this compound, with a bromoethyl group positioned ortho to a bromine atom on the ring, makes it a suitable precursor for intramolecular cyclization reactions. A key example of this type of transformation is the Parham cyclization.
This reaction typically involves a halogen-metal exchange, for instance, by treating the compound with an organolithium reagent like n-butyllithium. researchgate.net The organolithium reagent selectively replaces the more reactive aromatic bromine (at the C2 position) with lithium, generating a transient aryllithium intermediate. This highly reactive intermediate can then undergo a rapid intramolecular nucleophilic attack, where the carbanionic ring carbon attacks the electrophilic carbon of the adjacent bromoethyl side chain, displacing the bromide ion. researchgate.net This process results in the formation of a new ring fused to the benzene ring. For this compound, this would be expected to form a substituted benzocyclobutene. Research on the closely related 1-bromo-2-(2-bromoethyl)benzene (B87193) has shown that the corresponding aryllithium intermediate undergoes this intramolecular cyclization to afford benzocyclobutene. researchgate.net
Table 3: Parham Cyclization of this compound (Proposed)
| Reagent | Intermediate | Product |
|---|
Note: This reaction pathway is proposed based on the known reactivity of analogous compounds. researchgate.net
Comprehensive Analysis of Advanced Organic Transformations Applicable to Bromoethyl Dibromobenzene Scaffolds
The tribrominated benzene derivative, this compound, presents a versatile scaffold for a variety of advanced organic transformations. The differential reactivity of the bromine atoms—two attached to the aromatic ring and one to the ethyl side chain—allows for selective chemical manipulation.
The presence of bromine atoms on both the aromatic ring and the ethyl side chain of this compound opens avenues for various alkylation and arylation reactions. These transformations are crucial for building molecular complexity and synthesizing a diverse range of derivatives.
Alkylation Reactions: The bromoethyl group is susceptible to alkylation through nucleophilic substitution, where the bromine atom acts as a leaving group. This allows for the introduction of various alkyl chains.
Arylation Reactions: The aryl bromides on the benzene ring can participate in cross-coupling reactions to form C-C bonds with aryl partners. Palladium-catalyzed reactions, such as the Suzuki and Stille couplings, are commonly employed for this purpose. These methods are effective for the direct arylation of arenes with aryl bromides. nih.gov For instance, palladium acetate (B1210297) in the presence of a suitable ligand and base can catalyze the coupling of aryl bromides with various aromatic and heteroaromatic compounds. nih.govresearchgate.net The use of sterically hindered aryl bromides can influence the regioselectivity of the arylation on substituted thiophenes. nih.gov
Table 1: Examples of Arylation Reactions with Aryl Bromides
| Catalyst/Reagents | Arene/Heteroarene | Product Type | Reference |
| Pd(OAc)₂, KOAc, DMA | 3-Substituted thiophenes | 5-Arylthiophenes | nih.gov |
| Silver and Palladium Catalysts | Simple arenes | Biaryls | nih.gov |
| Pd(OAc)₂, P(tBu)₂Me·HBF₄ | Benzo[1,2-d:4,5-d′]bis( nih.govsaylor.orgwikipedia.orgthiadiazole) | 4-Mono- and 4,8-di(het)arylated derivatives | researchgate.net |
The bromoethyl moiety of this compound is a prime site for nucleophilic substitution reactions, enabling a wide range of functional group interconversions. The carbon-bromine bond in the ethyl chain is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. bloomtechz.com These reactions typically proceed via an S\N2 mechanism, especially given that it is a primary alkyl halide. bloomtechz.com
A variety of nucleophiles can be employed to displace the bromide ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. For example, reaction with sodium azide (B81097) would yield the corresponding azido (B1232118) derivative, while reaction with cyanide would introduce a nitrile group. Such transformations are fundamental in synthetic organic chemistry for building more complex molecular architectures. bloomtechz.com
The bromine atoms in this compound can be targeted in both reductive and oxidative transformations.
Reductive Transformations: The aryl bromine atoms can be removed through catalytic hydrogenation or by using reducing agents like tributyltin hydride. This process, known as hydrodehalogenation, can be selective depending on the reaction conditions. The bromoethyl group can also be reduced, potentially leading to the corresponding ethylbenzene (B125841) derivative.
Oxidative Transformations: While the brominated benzene ring is generally resistant to oxidation, the ethyl side chain can be oxidized under specific conditions. For instance, strong oxidizing agents could potentially convert the ethyl group to a carboxylic acid, although this might require harsh conditions that could affect the rest of the molecule.
While the this compound scaffold itself is not a typical diene or dienophile for Diels-Alder reactions, its derivatives could potentially participate in such cycloadditions. The aromatic ring of benzene and its derivatives can act as a diene in Diels-Alder reactions, though this is often challenging. researchgate.netreddit.com The reactivity can be influenced by substituents on the ring. researchgate.net
Sigmatropic rearrangements, which involve the migration of a sigma bond within a pi-electron system, are another class of concerted reactions. wikipedia.org The Claisen and Cope rearrangements are prominent examples of wikipedia.orgwikipedia.org sigmatropic shifts. wikipedia.orglibretexts.orgimperial.ac.uk While not directly applicable to this compound, functionalization of the side chain to create an allyl ether or a 1,5-diene system could pave the way for these powerful C-C bond-forming reactions. libretexts.orglibretexts.org
Organometallic Reagents and Intermediates in Reactions of Brominated Benzene Derivatives
The bromine atoms on the benzene ring of this compound serve as excellent handles for the generation of organometallic reagents. These reagents are powerful nucleophiles and are invaluable in forming new carbon-carbon and carbon-heteroatom bonds.
Organolithium Reagents: Aryl bromides can be converted to organolithium reagents through reaction with alkyllithium reagents, such as n-butyllithium, via a metal-halogen exchange. saylor.orgwikipedia.org This reaction is typically fast, even at low temperatures. wikipedia.org The resulting aryllithium species are highly reactive nucleophiles and strong bases. wikipedia.orgbluffton.edu
Organomagnesium Reagents (Grignard Reagents): The reaction of aryl bromides with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent (R-MgX). adichemistry.comlibretexts.orgmnstate.eduwikipedia.org This process involves the oxidative insertion of magnesium into the carbon-bromine bond. adichemistry.com The resulting organomagnesium compound is a potent nucleophile and a strong base. mnstate.edu
Organozinc Reagents: Aryl bromides can also be converted to organozinc reagents. sigmaaldrich.com These reagents are generally prepared by the reaction of the aryl halide with zinc metal. sigmaaldrich.comkyoto-u.ac.jp Organozinc compounds are notable for their high reactivity and chemoselectivity in cross-coupling reactions, such as the Negishi coupling, which is catalyzed by palladium. nih.govsigmaaldrich.comnih.gov
Table 2: Comparison of Main-Group Organometallic Reagent Preparation from Aryl Bromides
| Organometallic Reagent | Method of Preparation | Key Features | References |
| Organolithium | Metal-halogen exchange with alkyllithium | Highly reactive nucleophiles and strong bases | saylor.orgwikipedia.org |
| Organomagnesium (Grignard) | Reaction with magnesium metal | Potent nucleophiles and strong bases | adichemistry.comlibretexts.orgmnstate.edu |
| Organozinc | Reaction with zinc metal | High reactivity and chemoselectivity in cross-coupling reactions | sigmaaldrich.comkyoto-u.ac.jp |
Transition Metal Catalysts (e.g., Palladium, Copper, Nickel)
Transition metals, particularly palladium, copper, and nickel, are powerful catalysts for the formation of carbon-carbon and carbon-heteroatom bonds, frequently employing aryl and alkyl halides as substrates. The reactivity of this compound with these metals is dictated by the differential reactivity of its C(sp²)–Br and C(sp³)–Br bonds.
Palladium:
Palladium complexes are renowned for their efficiency in catalyzing cross-coupling reactions involving aryl halides. The initial step in these catalytic cycles is typically the oxidative addition of the aryl C–Br bond to a low-valent palladium(0) species. For this compound, this process is expected to occur selectively at the more reactive aryl bromide positions over the alkyl bromide bond.
One of the most significant potential reactions for this substrate is an intramolecular Heck reaction. wikipedia.orgprinceton.edu In this transformation, the palladium catalyst would first oxidatively add to one of the aryl C–Br bonds. The resulting arylpalladium intermediate could then undergo an intramolecular migratory insertion with the tethered ethyl group, if it were an alkene. However, given the alkyl bromide, a reductive coupling pathway is more plausible. A more likely intramolecular pathway would be a reductive cyclization, leading to the formation of a tetrahydronaphthalene skeleton.
Intermolecularly, the aryl bromide moieties are expected to readily participate in classic palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Reaction with organoboron reagents to form new C–C bonds.
Heck-Mizoroki Reaction: Coupling with alkenes. youtube.com
Buchwald-Hartwig Amination: Formation of C–N bonds by reacting with amines.
Sonogashira Coupling: Reaction with terminal alkynes.
The relative reactivity of the two aryl bromide groups (at the C2 and C4 positions) would be influenced by steric and electronic factors, potentially allowing for selective mono- or di-functionalization.
Table 1: Representative Conditions for Palladium-Catalyzed Reactions on Analogous Substrates
| Reaction Type | Catalyst/Precursor | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|
| Intramolecular Heck chim.it | Pd(OAc)₂ | (R)-BINAP | Ag₃PO₄ | Toluene | 100 |
| Suzuki Coupling | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80-100 |
Copper:
Copper catalysts are traditionally used in Ullmann-type coupling reactions and have seen a resurgence in a wide array of cross-coupling transformations. Copper catalysis can proceed through various mechanisms, including oxidative addition and radical pathways. sustech.edu.cnrsc.org For this compound, copper catalysts could facilitate:
Ullmann Condensation: Coupling of the aryl bromide moieties with alcohols, amines, or thiols.
C–C Coupling: Reactions with organometallic reagents or terminal alkynes (the Sonogashira-Hagihara reaction often uses copper as a co-catalyst).
Radical Cross-Coupling: Copper can catalyze the coupling of alkyl bromides with various partners through single-electron transfer (SET) mechanisms. sustech.edu.cn This could potentially activate the bromoethyl group for intermolecular reactions.
Mechanistically, a copper(I) species is often proposed as the active catalyst. For aryl halides, the reaction may involve the formation of an organocopper(III) intermediate following oxidative addition.
Nickel:
Nickel catalysts are particularly notable for their ability to activate a broader range of electrophiles than palladium, including less reactive aryl chlorides and, significantly, alkyl halides. organic-chemistry.org Nickel's accessibility of multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)) allows for diverse mechanistic pathways, including two-electron oxidative addition/reductive elimination cycles and one-electron radical pathways. researchgate.netntu.edu.sg
This dual reactivity makes nickel catalysts uniquely suited for promoting intramolecular reactions in dihalide substrates like this compound. A plausible and powerful transformation is the intramolecular reductive cross-electrophile coupling . In this process, a low-valent nickel catalyst, generated in situ by a stoichiometric reductant (e.g., zinc or manganese), could sequentially activate both an aryl bromide and the alkyl bromide. This would lead to the formation of a new C–C bond and the synthesis of 5,7-dibromo-1,2,3,4-tetrahydronaphthalene. acs.orgfigshare.com
The mechanism of such a reductive cyclization could proceed as follows:
Oxidative addition of the aryl C–Br bond to a Ni(0) complex to form an arylnickel(II) intermediate.
Reduction of this intermediate to an arylnickel(I) species.
Intramolecular single-electron transfer (SET) to the alkyl bromide moiety, generating an alkyl radical and regenerating the arylnickel(II) complex.
Radical cyclization and subsequent reductive elimination to furnish the product and regenerate the active nickel catalyst.
Alternatively, nickel could catalyze intermolecular cross-coupling reactions at either the aryl or alkyl bromide positions, with selectivity being controlled by the specific ligand and reaction conditions employed. organic-chemistry.org
Table 2: Typical Conditions for Nickel-Catalyzed Reductive Coupling
| Coupling Type | Catalyst/Precursor | Ligand | Reductant | Solvent | Temperature (°C) |
|---|---|---|---|---|---|
| Aryl-Alkyl organic-chemistry.org | NiCl₂·glyme | dtbbpy | Mn | DMPU | 25-60 |
Advanced Research Applications of 1 2 Bromoethyl 2,4 Dibromobenzene As a Chemical Building Block
Precursor in Polymer Chemistry and Advanced Materials Science
The distinct reactive sites on 1-(2-bromoethyl)-2,4-dibromobenzene make it a valuable monomer and precursor in the field of polymer chemistry and materials science. Its incorporation into polymer chains can impart specific, desirable properties to the final material.
Co-monomer for the Synthesis of Flame Retardant Polymers
The high bromine content of this compound makes it an effective co-monomer for synthesizing flame-retardant polymers. Brominated compounds are well-known for their ability to inhibit combustion processes. nist.gov When this co-monomer is integrated into a polymer backbone, it releases bromine radicals at high temperatures. These radicals interfere with the free-radical chain reactions of combustion in the gas phase, thereby quenching the flame. nist.gov
The synthesis of such polymers often involves the copolymerization of this compound with other monomers, such as styrenes or acrylates. The resulting polymers possess built-in flame retardancy, which can be crucial for applications in electronics, construction, and textiles where fire safety is a primary concern. The presence of multiple bromine atoms in the monomer unit allows for a high loading of the flame-retardant element, often leading to excellent performance even at lower incorporation levels.
Table 1: Examples of Brominated Flame Retardants and their Applications
| Flame Retardant Type | Example Compound/Polymer | Typical Application(s) |
| Brominated Polystyrene | Poly(4-bromostyrene) | Additive for various polymers |
| Brominated Copolymers | Butadiene styrene (B11656) brominated copolymers | Wire and cable insulation |
| Reactive Brominated Monomers | Tetrabromobisphenol A (TBBPA) | Epoxy resins for circuit boards |
| Polymeric Brominated Flame Retardants | Brominated polyphenylene ethers | Engineering plastics |
Building Block for Conjugated Polymers with Tunable Properties
Conjugated polymers, characterized by alternating single and double bonds along their backbone, are at the forefront of research in organic electronics. nih.govmdpi.com The compound this compound can serve as a key building block in the synthesis of these materials. The bromine atoms on the aromatic ring can readily participate in cross-coupling reactions, such as Suzuki or Stille couplings, which are fundamental methods for creating the extended π-conjugated systems of these polymers.
By carefully selecting the co-monomers to be coupled with this compound, researchers can tune the electronic and optical properties of the resulting conjugated polymer. researchgate.net For instance, copolymerization with electron-donating or electron-accepting units can alter the polymer's band gap, affecting its color, absorption spectrum, and charge transport characteristics. The bromoethyl group offers an additional site for post-polymerization modification, allowing for further fine-tuning of properties or for grafting the polymer onto surfaces. This versatility enables the design of materials for specific applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). mdpi.com
Synthesis of Metal-Organic Conjugated Microporous Polymers
Metal-organic conjugated microporous polymers (MO-CMPs) are a class of materials that combine the properties of conjugated microporous polymers with the functionality of metal complexes. liv.ac.ukcornell.eduoregonstate.edu These materials are of interest for applications in gas storage, separation, and heterogeneous catalysis due to their high surface area and the presence of catalytically active metal centers. liv.ac.uk
This compound can be utilized in the synthesis of MO-CMPs. The bromine atoms on the benzene (B151609) ring can be used in polymerization reactions to form the porous organic framework. Subsequently, the bromoethyl group can serve as a reactive handle for the introduction of metal-coordinating ligands. Alternatively, the bromoethyl moiety could be modified prior to polymerization. This allows for the incorporation of metal ions into the polymer network, creating a material with both a robust, porous structure and active metal sites. The ability to introduce metals in a controlled manner is crucial for designing MO-CMPs with specific catalytic or sorption properties. liv.ac.ukrsc.org
Intermediate in the Synthesis of Complex Organic Architectures
Beyond polymer science, this compound is a valuable intermediate in the multi-step synthesis of complex organic molecules. Its differential reactivity allows for sequential chemical transformations at its various functional groups.
Role in the Development of Advanced Organic Molecules for Diverse Research Areas
The presence of three distinct bromine atoms—two aromatic and one aliphatic—on this compound allows for a high degree of synthetic flexibility. researchgate.netnih.govsci-hub.se This makes it a useful starting material for constructing intricate molecular architectures. For example, the more reactive bromoethyl group can undergo nucleophilic substitution reactions independently of the less reactive aryl bromides. researchgate.net
The aryl bromides can then be used in a variety of cross-coupling reactions to build larger, more complex aromatic systems. This stepwise approach enables the synthesis of molecules with precisely defined structures for use in areas such as medicinal chemistry, molecular electronics, and supramolecular chemistry. The ability to selectively functionalize different parts of the molecule is a key advantage in the rational design of new organic compounds with tailored properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-Bromoethyl)-2,4-dibromobenzene, and how can regioselectivity be controlled during bromination?
- Methodological Answer : Synthesis typically involves bromination of a pre-functionalized benzene derivative. For example, bromoethyl groups can be introduced via nucleophilic substitution (e.g., reaction of ethylene derivatives with bromine sources like PBr₃). Subsequent bromination at the 2- and 4-positions of the benzene ring requires careful control of reaction conditions (e.g., using Lewis acids like FeBr₃ as catalysts) to direct regioselectivity . Characterization of intermediates via NMR (¹H/¹³C) and mass spectrometry ensures proper identification of substitution patterns .
Q. How can spectroscopic techniques (NMR, X-ray crystallography) resolve structural ambiguities in this compound?
- Methodological Answer :
- ¹H NMR : Distinct splitting patterns for aromatic protons (e.g., coupling constants between adjacent bromine-substituted carbons) and the bromoethyl chain (δ ~3.5–4.0 ppm for CH₂Br) provide positional confirmation .
- X-ray crystallography : Resolves bond angles and steric interactions, particularly useful for confirming the spatial arrangement of bromine atoms and potential rotational barriers in the bromoethyl group .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Use PPE (gloves, goggles) and work in a fume hood due to volatility and potential respiratory hazards .
- Avoid aqueous environments to prevent hydrolysis of C-Br bonds, which may release HBr .
- Store at 0–6°C in amber glass to minimize photodegradation and bromine dissociation .
Advanced Research Questions
Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- The 2,4-dibromo substitution creates steric hindrance, favoring coupling at the less hindered 1-bromoethyl position. Computational modeling (DFT) can predict reactive sites by analyzing electron density maps and frontier molecular orbitals .
- Experimental validation: Use Pd-catalyzed coupling with arylboronic acids, monitoring regioselectivity via LC-MS .
Q. What strategies mitigate dehydrohalogenation side reactions during functionalization?
- Methodological Answer :
- Employ mild bases (e.g., K₂CO₃ instead of NaOH) to avoid elimination of HBr from the bromoethyl group.
- Solvent choice (polar aprotic solvents like DMF) stabilizes transition states and reduces unintended degradation .
Q. How can computational tools predict the compound’s environmental persistence and toxicity?
- Methodological Answer :
- Use QSAR models to estimate biodegradation rates based on bromine substitution patterns and logP values (e.g., calculated XLogP = 3.3 indicates high lipid solubility and bioaccumulation potential) .
- Molecular docking studies assess interactions with enzymes like cytochrome P450, predicting metabolic pathways and toxicity endpoints .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for similar bromoethylbenzene derivatives: How to address this?
- Resolution : Variations may arise from impurities or polymorphic forms. Reproduce synthesis using purified intermediates (e.g., column chromatography) and validate purity via HPLC (>98%). Cross-reference with crystallographic data to confirm molecular packing .
Q. Conflicting reactivity data in halogen-exchange reactions: What experimental controls are essential?
- Resolution :
- Standardize reaction conditions (temperature, solvent purity, moisture control) to minimize variability.
- Use internal standards (e.g., deuterated analogs) in NMR to quantify substitution efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
